Cas no 1142188-46-2 (1h-pyrrolo[2,3-b]pyridine-5-carboxamide)

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with a carboxamide functional group at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its rigid bicyclic framework enhances binding affinity to target proteins, while the carboxamide group offers opportunities for further derivatization. The compound exhibits favorable solubility and stability under standard conditions, making it suitable for diverse reaction conditions. Its high purity and well-defined reactivity profile ensure consistent performance in medicinal chemistry applications, supporting efficient lead optimization and scaffold diversification.
1h-pyrrolo[2,3-b]pyridine-5-carboxamide structure
1142188-46-2 structure
Product Name:1h-pyrrolo[2,3-b]pyridine-5-carboxamide
CAS No:1142188-46-2
MF:C8H7N3O
MW:161.160681009293
CID:1204512
PubChem ID:45790321
Update Time:2025-05-19

1h-pyrrolo[2,3-b]pyridine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1h-pyrrolo[2,3-b]pyridine-5-carboxamide
    • DTXSID90672270
    • 1142188-46-2
    • GYAYZHQFWDCAHC-UHFFFAOYSA-N
    • SCHEMBL4117054
    • 7-AZAINDOLE-5-CARBOXAMIDE
    • Z1255435918
    • DB-132806
    • CS-0290450
    • A1-04858
    • AKOS027427691
    • Inchi: 1S/C8H7N3O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H2,9,12)(H,10,11)
    • InChI Key: GYAYZHQFWDCAHC-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=C2C(C=CN2)=C1)N

Computed Properties

  • Exact Mass: 161.058911855g/mol
  • Monoisotopic Mass: 161.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 71.8Ų

1h-pyrrolo[2,3-b]pyridine-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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1h-pyrrolo[2,3-b]pyridine-5-carboxamide Related Literature

Additional information on 1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Recent Advances in the Study of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide (CAS: 1142188-46-2): A Promising Scaffold in Medicinal Chemistry

The compound 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS: 1142188-46-2) has recently emerged as a key scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors and targeted therapies. This heterocyclic structure, characterized by its fused pyrrolopyridine core, has demonstrated significant potential in modulating various biological pathways, including those involved in oncology and inflammatory diseases. Recent studies have focused on optimizing its pharmacological properties, such as bioavailability and target selectivity, to enhance its therapeutic efficacy.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide to improve its binding affinity for JAK2 kinases, which are critical targets in myeloproliferative disorders. The researchers synthesized a series of derivatives, including the lead compound with CAS 1142188-46-2, and evaluated their inhibitory activity using in vitro and in vivo models. The results indicated that specific substitutions at the 3-position of the pyrrolopyridine ring significantly enhanced kinase selectivity while maintaining favorable pharmacokinetic profiles.

In parallel, a collaborative effort between academic and industrial researchers reported the application of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives in the treatment of autoimmune diseases. The study, featured in ACS Pharmacology & Translational Science, highlighted the compound's ability to suppress pro-inflammatory cytokine production by targeting TYK2 signaling pathways. Notably, the derivative associated with CAS 1142188-46-2 exhibited a 50% reduction in IL-23 secretion at nanomolar concentrations, suggesting its potential as a next-generation immunomodulator.

Further advancements in drug delivery systems have also incorporated this scaffold. A 2024 Nature Communications article described the development of nanoparticle formulations containing 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives for improved tumor penetration. The researchers utilized the physicochemical properties of CAS 1142188-46-2 to design pH-responsive carriers that selectively release the active compound in the acidic tumor microenvironment, achieving a 3-fold increase in drug accumulation compared to conventional formulations.

Ongoing clinical trials are evaluating the safety and efficacy of optimized 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives in Phase I/II studies for solid tumors and rheumatoid arthritis. Preliminary data presented at the 2024 American Association for Cancer Research annual meeting showed promising objective response rates (ORR) of 35% in patients with JAK2-mutated malignancies treated with a derivative of CAS 1142188-46-2, with manageable adverse event profiles.

In conclusion, the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, particularly the derivative with CAS 1142188-46-2, represents a versatile platform for drug discovery across multiple therapeutic areas. Its unique chemical properties enable precise modulation of diverse biological targets, while recent formulation innovations address previous challenges in drug delivery. Future research directions may focus on expanding its applications to neurodegenerative disorders and exploring combination therapies with existing treatment modalities.

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